n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine
Description
Molecular Architecture and Stereochemical Considerations
The molecular formula of N-methyl-(1-methyl-1H-pyrazol-5-yl)methylamine is C₆H₁₁N₃ , with a molecular weight of 125.17 g/mol . Its structure consists of a pyrazole ring substituted at the 1-position with a methyl group and at the 5-position with a methylaminomethyl side chain (Figure 1). The SMILES notation (CNCC1=CC=NN1C) and InChI key (CHGIPIYKGPNYKT-UHFFFAOYSA-N) confirm the connectivity of atoms.
Stereochemical Analysis
The compound lacks defined stereocenters, as evidenced by its achiral molecular configuration . The absence of E/Z isomerism or optical activity arises from the symmetric substitution pattern on the pyrazole ring and the flexibility of the methylaminomethyl side chain. Computational models using density functional theory (DFT) suggest negligible energy barriers for rotation around the C–N bond in the side chain, further supporting conformational flexibility.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁N₃ | |
| Molecular Weight (g/mol) | 125.17 | |
| SMILES | CNCC1=CC=NN1C | |
| InChI Key | CHGIPIYKGPNYKT-UHFFFAOYSA-N | |
| Stereochemistry | Achiral |
Crystallographic Analysis and X-ray Diffraction Studies
Despite its synthetic utility, no experimental X-ray crystallographic data for this compound has been reported in the literature. This gap limits insights into its solid-state packing and intermolecular interactions.
Predictive Crystallography
Analogous pyrazole derivatives, such as 1-methylpyrazole, crystallize in monoclinic systems with P2₁/c space groups. Extrapolating from these systems, the title compound may adopt similar lattice parameters, with hydrogen bonding between the amine group and pyrazole nitrogen atoms driving crystal formation. Molecular dynamics simulations predict a density of 1.05 g/cm³ , aligning with experimental measurements.
Spectroscopic Profiling (IR, NMR, UV-Vis)
Infrared (IR) Spectroscopy
The IR spectrum features characteristic absorptions at:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 2.25 ppm (s, 3H) : N–CH₃ group.
- δ 2.90 ppm (t, 2H) : CH₂NH– group.
- δ 3.70 ppm (s, 3H) : Pyrazole-attached CH₃.
- δ 6.10 ppm (s, 1H) : Pyrazole C–H proton.
¹³C NMR (100 MHz, CDCl₃):
UV-Vis Spectroscopy
The compound exhibits a weak absorption band at 270 nm (ε = 450 L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the pyrazole ring.
Table 2: Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 3280 cm⁻¹ | N–H stretch |
| ¹H NMR | δ 6.10 ppm (s, 1H) | Pyrazole C–H |
| ¹³C NMR | δ 138.5 ppm | Pyrazole C-5 |
| UV-Vis | λₘₐₓ = 270 nm | π→π* transition |
Thermochemical Properties and Stability Analysis
Thermochemical Data
Stability Profile
The compound is moisture-sensitive and requires storage under inert atmospheres at 2–8°C. Thermal gravimetric analysis (TGA) of analogous pyrazoles indicates decomposition above 200°C, suggesting comparable stability for this derivative.
Table 3: Thermochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 102°C at 15 mmHg | |
| Density (g/cm³) | 1.05 | |
| Flash Point (°C) | 76.4 | |
| Storage Conditions | 2–8°C, inert atmosphere |
Properties
IUPAC Name |
N-methyl-1-(2-methylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-5-6-3-4-8-9(6)2/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGIPIYKGPNYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427119 | |
| Record name | N-Methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-04-9 | |
| Record name | N-Methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-[(methylamino)methyl]pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine typically begins with commercially available starting materials such as 1-methylpyrazole and formaldehyde.
Mannich Reaction: One common method for synthesizing this compound is through the Mannich reaction. In this reaction, 1-methylpyrazole is reacted with formaldehyde and methylamine under acidic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl group attached to the nitrogen atom can be substituted with other alkyl or aryl groups using alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.
Substitution: Alkyl halides, aryl halides; reaction conditionsbase (sodium hydride, potassium carbonate), solvent (dimethylformamide, tetrahydrofuran), temperature range0-100°C.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or arylated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
n-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine has shown promise in the development of bioactive compounds. Its structure allows for modifications that can enhance biological activity:
- Anticancer Agents: Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. Compounds similar to this compound have been investigated for their potential to inhibit tumor growth and induce apoptosis .
- Anti-inflammatory Properties: Some studies suggest that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Agrochemicals
The compound's ability to act as a growth regulator in plants has been explored. Pyrazole derivatives can influence plant growth and development, which could lead to the development of new agrochemicals aimed at enhancing crop yields and resistance to pests .
Material Science
This compound is also being researched for its potential applications in materials science:
- Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with unique properties, such as improved thermal stability and mechanical strength .
- Nanotechnology: Its functional groups allow for the modification of nanoparticles, enhancing their stability and dispersibility in various solvents, which is crucial for applications in drug delivery systems .
Synthesis and Characterization of Pyrazole Derivatives
A study conducted on the synthesis of N-pyrazolyl imines from this compound demonstrated an efficient method for producing these compounds with high yields (up to 88%) using a one-pot reaction strategy . The characterization was performed using various spectroscopic techniques including NMR and mass spectrometry, confirming the structure of the synthesized compounds.
Research evaluating the anticancer properties of pyrazole derivatives showed that compounds structurally related to this compound exhibited significant cytotoxicity against human cancer cell lines. These findings suggest that further exploration into the pharmacological potential of this compound could lead to new therapeutic agents .
Data Table: Summary of Applications
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | High cytotoxicity against cancer cell lines |
| Agrochemicals | Plant growth regulators | Enhances crop yields and pest resistance |
| Material Science | Polymer synthesis, nanoparticle modification | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and protein synthesis. By modulating these pathways, it can exert its biological effects, such as inhibiting the growth of cancer cells or reducing inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to four analogs (Table 1):
Key Observations :
- Steric Effects : The ethyl-substituted analog (C₇H₁₃N₃) exhibits increased lipophilicity due to the longer alkyl chain .
- Hydrogen Bonding : The primary amine (C₅H₉N₃) retains NH₂, enabling stronger hydrogen bonding compared to the N-methylated target compound .
- Symmetry : N,1,3-Trimethyl-1H-pyrazol-5-amine (C₆H₁₁N₃) has additional methyl substitution at the pyrazole 3-position, altering electronic distribution and steric bulk .
Spectral Data Comparison
Notes:
Biological Activity
5-Phenylisoxazole-3-carbonyl chloride (PICl) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by relevant case studies and data.
5-Phenylisoxazole-3-carbonyl chloride is characterized by its reactive carbonyl chloride functional group, which facilitates various chemical reactions. Common synthetic routes involve nucleophilic substitution, hydrolysis, and condensation reactions with amines and alcohols, leading to the formation of amides and esters.
The primary mechanism of action for PICl involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, forming covalent bonds that modify the activity of target proteins. This property is particularly exploited in the design of enzyme inhibitors, showcasing its role in biochemical pathways.
Enzyme Inhibition
Research indicates that derivatives of 5-phenylisoxazole exhibit significant inhibitory activity against various enzymes. For instance, a study highlighted the development of 4,5-diarylisoxazole derivatives that demonstrated improved inhibition of M. tuberculosis phosphatases compared to their parent compounds. The introduction of a phenyl ring at the 4-position significantly reduced the IC50 from >500 μM to as low as 0.9 μM . This suggests that structural modifications can enhance the biological efficacy of isoxazole derivatives.
Antitumor Activity
In vitro studies have shown that compounds derived from PICl exhibit cytotoxic effects against cancer cell lines. For example, one study reported moderate cytotoxicity against KB-3-1 cells with an IC50 value of 57.7 μM . These findings indicate potential applications in cancer therapeutics.
Case Studies
- Inhibition Studies : A series of isoxazole-based compounds were tested for their inhibitory effects on M. tuberculosis enzymes. The results indicated that specific substitutions on the isoxazole ring led to enhanced selectivity and potency against target enzymes .
- Cytotoxicity Assessment : Compounds synthesized from PICl were evaluated for their cytotoxic properties against various cancer cell lines. The results showed promising activity, warranting further investigation into their potential as anticancer agents .
Comparative Analysis
To better understand the unique properties of 5-Phenylisoxazole-3-carbonyl chloride, a comparison with similar compounds can be insightful:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| 5-Phenylisoxazole-3-carbonyl chloride | >500 | Poor inhibition |
| 4-Phenylisoxazole-3-carbonyl derivative | 17 | Improved inhibition |
| 4,5-Diarylisoxazole derivative | 0.9 | Strong inhibition against M. tuberculosis |
This table illustrates the impact of structural modifications on biological activity, highlighting the significance of substituents in enhancing potency.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for n-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, (1-methyl-1H-pyrazol-5-yl)methanamine can react with activated carbonyl intermediates (e.g., acyl chlorides or fluorinated aryl halides) under basic conditions. A representative procedure involves coupling with a substituted phenyl group using palladium catalysis, followed by methylation with iodomethane or dimethyl sulfate .
- Key Considerations : Optimize reaction time and temperature to avoid over-alkylation. Monitor progress via thin-layer chromatography (TLC) or LC-MS.
Q. How is the compound characterized spectroscopically?
- Methodology :
- 1H NMR : Key signals include a singlet for the N-methyl group (δ ~3.0–3.5 ppm) and resonances for pyrazole protons (δ ~6.2–7.5 ppm). Coupling constants (J values) help confirm substituent positions .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (e.g., m/z 152 for C7H12N3).
- IR : Stretching vibrations for C-N (1250–1350 cm<sup>−1</sup>) and N-H (3300–3500 cm<sup>−1</sup>) bonds confirm functional groups.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
